4-ethoxy-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Beschreibung

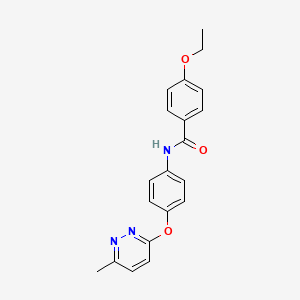

4-ethoxy-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a benzamide derivative featuring a 4-ethoxy-substituted benzene core linked via an amide bond to a phenyl group. The phenyl moiety is further substituted with a 6-methylpyridazin-3-yloxy group. This structure combines a benzamide scaffold with heterocyclic and alkoxy functionalities, which are common in pharmaceuticals targeting enzymes, receptors, or signaling pathways.

Eigenschaften

IUPAC Name |

4-ethoxy-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-3-25-17-9-5-15(6-10-17)20(24)21-16-7-11-18(12-8-16)26-19-13-4-14(2)22-23-19/h4-13H,3H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISASBCCXPKEGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophilic reagents like sodium methoxide or electrophilic reagents like bromine under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various functionalized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-ethoxy-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory activities.

Industry: Utilized in the development of new materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may act as an inhibitor of phosphodiesterase (PDE), leading to increased levels of cyclic AMP and subsequent physiological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyridazine-Containing Benzamides and Esters

Key Compounds:

- I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate): Shares the 6-methylpyridazin-3-yl group but differs in the linker (phenethylamino vs. ether) and the terminal moiety (ethyl ester vs. benzamide). The ester group in I-6232 may confer lower metabolic stability compared to the amide in the target compound, which is typically more resistant to hydrolysis .

- 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: Replaces pyridazine with a fused triazolo-pyridazine system.

Structural Implications:

- Amide vs. Ester Linkages : Amides (as in the target compound) generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity than esters, which could improve pharmacokinetic profiles .

- Heterocycle Variations : Pyridazine (target) vs. triazolo-pyridazine (analog) alters electronic properties and steric demands, impacting binding interactions with biological targets .

Substituted Benzamides with Alternative Heterocycles

Key Compounds:

- 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide : Replaces pyridazine with an imidazo-pyrimidine ring. The fluorine substituent and imidazole fusion may enhance lipophilicity and π-π stacking interactions .

- N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide : Features a pyrazolo-pyridine core, which introduces a larger heterocyclic system that could influence binding pocket compatibility .

Structural Implications:

- Heterocycle Size and Rigidity : Pyridazine (6-membered, planar) vs. pyrazolo-pyridine (7-membered, fused) may affect conformational flexibility and target selectivity .

- Substituent Effects : The 4-ethoxy group in the target compound balances electron-donating effects and hydrophobicity, whereas fluorine in analogs (e.g., 3-fluoro derivative) increases electronegativity and metabolic stability .

Substituent Position and Functional Group Variations

Key Compounds:

- 4-ethoxy-N-{4-[(methylanilino)sulfonyl]phenyl}benzamide: Replaces the pyridazine-ether linkage with a sulfonamide group.

- 2,4-dimethoxy-N-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)benzamide : Substitutes 4-ethoxy with 2,4-dimethoxy groups and uses a tetrahydropyran-protected hydroxyl. The dimethoxy pattern increases steric hindrance and electron density, which may reduce metabolic oxidation rates compared to the target’s ethoxy group .

Structural Implications:

- Alkoxy vs. Sulfonamide Linkers : Ether linkages (target) offer moderate polarity and flexibility, while sulfonamides (analog) enhance hydrogen-bond acceptor capacity but may limit blood-brain barrier penetration .

- Substituent Positioning : 4-ethoxy (target) vs. 2,4-dimethoxy (analog) affects electronic distribution and steric accessibility, influencing interactions with enzymatic active sites .

Data Table: Structural and Functional Comparison

Research Findings and Inferences

- Heterocyclic Impact : Pyridazine-containing compounds (e.g., I-6232) are associated with kinase inhibition, implying the target compound’s pyridazine moiety could be critical for targeting analogous pathways .

- Metabolic Considerations : The 4-ethoxy group in the target compound likely improves metabolic stability compared to methyl or unprotected hydroxyl groups in analogs .

Biologische Aktivität

4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthetic routes, and relevant research findings.

Chemical Structure and Synthesis

The structure of 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide consists of an ethoxy group, a benzamide core, and a 6-methylpyridazin-3-ylamino substituent. The synthesis typically involves:

- Formation of the Benzamide Core : Reacting 4-ethoxybenzoic acid with thionyl chloride to form an acid chloride, followed by reaction with aniline.

- Introduction of the Pyridazinylamino Group : Conducted through nucleophilic aromatic substitution with 6-methylpyridazine-3-amine under basic conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and survival pathways, which is crucial for its potential anticancer effects.

- Modulation of Receptor Activity : It may bind to specific receptors, altering their activity and influencing various signaling pathways.

Anticancer Properties

Research has indicated that 4-ethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it has activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, highlighting its potential as a therapeutic agent in cancer treatment.

- Antimicrobial Testing : In another study, the compound was tested against a panel of bacterial strains, showing effective inhibition at concentrations comparable to existing antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.